molecular formula C10H13ClN2 B13270959 4-chloro-1-N-cyclobutylbenzene-1,2-diamine

4-chloro-1-N-cyclobutylbenzene-1,2-diamine

Cat. No.: B13270959
M. Wt: 196.67 g/mol
InChI Key: VILSKTJUMDAYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-N-cyclobutylbenzene-1,2-diamine is an organic compound characterized by a benzene ring substituted with a chlorine atom and a cyclobutyl group attached to the nitrogen atom of a diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-N-cyclobutylbenzene-1,2-diamine typically involves the following steps:

    Nitration and Reduction: The starting material, 4-chloronitrobenzene, undergoes nitration followed by reduction to yield 4-chloroaniline.

    Cyclobutylation: The 4-chloroaniline is then reacted with cyclobutylamine under suitable conditions to form the desired diamine compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-N-cyclobutylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly employed.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Chloro-1-N-cyclobutylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a precursor for pharmaceutical compounds.

    Industry: It can be utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-N-cyclobutylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Chloro-1,2-diaminobenzene: Similar structure but lacks the cyclobutyl group.

    1-N-cyclobutylbenzene-1,2-diamine: Similar structure but lacks the chlorine atom.

Uniqueness: 4-Chloro-1-N-cyclobutylbenzene-1,2-diamine is unique due to the presence of both the chlorine atom and the cyclobutyl group, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

4-chloro-1-N-cyclobutylbenzene-1,2-diamine

InChI

InChI=1S/C10H13ClN2/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2

InChI Key

VILSKTJUMDAYMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.